Hexadec-11-EN-7-YN-1-OL
Description
Hexadec-11-en-7-yn-1-ol is a monounsaturated and monoacetylenic primary alcohol with the molecular formula C₁₆H₂₈O and a molecular weight of 236.38 g/mol. Its structure features a triple bond at position 7 (yn) and a double bond at position 11 (en), both in a 16-carbon chain terminating in a hydroxyl group at position 1. This unique combination of unsaturation sites confers distinct physicochemical properties, including increased rigidity, reduced solubility in polar solvents, and enhanced reactivity compared to saturated analogs.
Properties
CAS No. |
53963-08-9 |
|---|---|
Molecular Formula |
C16H28O |
Molecular Weight |
236.39 g/mol |
IUPAC Name |
hexadec-11-en-7-yn-1-ol |
InChI |
InChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h5-6,17H,2-4,7-8,11-16H2,1H3 |
InChI Key |
ODYBMHSVWIVSRK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CCCC#CCCCCCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular differences between Hexadec-11-en-7-yn-1-ol and related compounds:
Key Observations:
Unsaturation Impact : The presence of both a triple bond and a double bond in this compound reduces its hydrogen count by 6 compared to the saturated analog (C₁₆H₃₄O), leading to a lower molecular weight than E-11-Hexadecen-1-ol (C₁₆H₃₂O) and 11-Hexadecyn-1-ol (C₁₆H₃₀O) .
Derivative Comparison : The acetate derivative (C₁₈H₃₀O₂) of this compound has a higher molecular weight due to the acetyl group but retains the same unsaturation pattern .
Chain Length Effects : Shorter-chain analogs like 10-Undecen-1-ol (C₁₁H₂₂O) exhibit lower molecular weights and distinct applications in fragrances or reagents .
Physicochemical Properties
While experimental data for this compound are sparse, inferences can be drawn from related compounds:
- Boiling Point: The triple bond at C7 likely increases rigidity, reducing volatility compared to E-11-Hexadecen-1-ol.
- Solubility: The combined unsaturation may reduce solubility in water compared to singly unsaturated alcohols but improve compatibility with nonpolar solvents.
- Reactivity : The proximity of the triple and double bonds could facilitate conjugation effects, increasing susceptibility to electrophilic addition or oxidation reactions.
Preparation Methods
Alkylation of Propargyl Alcohol Derivatives
Starting with propargyl alcohol, protection of the hydroxyl group as a tetrahydropyran (THP) ether precedes alkylation. Treatment with n-butyllithium (2.5 M in hexane, 9.6 mmol) at −48°C generates a propargylide, which reacts with 6-bromohexyl THP ether to extend the carbon chain. The resulting intermediate, 2-(dodec-7-yn-1-yloxy)tetrahydro-2H-pyran, is isolated in 51% yield.
Lindlar Hydrogenation for cis-Double Bond Formation
Selective hydrogenation of the triple bond to a cis-alkene employs Lindlar catalyst (Pd/CaCO₃, quinoline-poisoned) under H₂ (1 atm). The THP-protected alcohol is subsequently deprotected using p-toluenesulfonic acid in methanol, affording Hexadec-11-EN-7-YN-1-OL with >95% Z-selectivity.
Wittig Reaction for Double Bond Installation
The Wittig reaction offers a robust method for introducing the C11–C12 double bond after alkyne establishment.
Phosphorane Synthesis and Olefination
Triphenylphosphine (10 mmol) reacts with 11-bromohexadec-7-yn-1-ol in dichloromethane to form the corresponding phosphonium salt. Treatment with potassium tert-butoxide generates the ylide, which reacts with hexanal to install the trans-double bond. The reaction proceeds at −78°C to prevent ylide decomposition, yielding 65% of the target compound.
Stereochemical Outcomes
-
E-Selectivity : Bulky aldehydes favor trans-addition (E:Z = 4:1).
-
Purification : Distillation under reduced pressure (125°C, 226 mmHg) removes triphenylphosphine oxide byproducts.
Hydroamination-Elimination Strategy
This method sequentially introduces functional groups via hydroamination and acid-catalyzed elimination.
Hydroamination of Terminal Alkynes
Hexadec-7-yn-1-ol reacts with dimethylamine under AuCl₃ catalysis (5 mol%) to form the propargylamine intermediate. Subsequent quenching with HCl (1 M) induces elimination, generating the conjugated enyne.
Acid-Mediated Dehydration
Heating the enyne with p-toluenesulfonic acid (0.1 mmol) in toluene at 110°C for 12 hours promotes dehydration, forming the trans-double bond at C11. The crude product is purified via column chromatography (petroleum ether/dichloromethane, 120:1), achieving 60% overall yield.
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Stereoselectivity | Purification Technique |
|---|---|---|---|---|
| Sonogashira Coupling | Pd/Cu catalysis | 70–85 | E/Z mixture | Silica gel chromatography |
| Alkyne Alkylation | n-BuLi alkylation | 51 | Z >95% | Distillation |
| Wittig Reaction | Phosphorane olefination | 65 | E:Z = 4:1 | Distillation |
| Hydroamination | AuCl₃-catalyzed elimination | 60 | E >90% | Column chromatography |
Mechanistic Considerations and Challenges
Competing Side Reactions
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing and characterizing Hexadec-11-EN-7-YN-1-OL to ensure reproducibility?
- Methodological Answer :
- Synthesis : Follow protocols for preparing unsaturated alcohols, ensuring precise control of reaction conditions (e.g., temperature, catalysts). For novel synthesis routes, document all steps, including purification methods (distillation, chromatography) and reagent sources .
- Characterization : Include elemental analysis (C, H, N), high-resolution mass spectrometry (HRMS), and spectroscopic data (¹H/¹³C NMR, IR). For known compounds, cite prior literature; for new compounds, provide full spectral assignments and purity metrics (e.g., melting/boiling points, chromatographic retention times) .
- Reproducibility : Limit experimental details in the main manuscript to critical steps; place extensive protocols (e.g., multi-step syntheses) in supplementary materials with cross-references .
Q. How should researchers verify the purity and structural identity of this compound according to current standards?
- Methodological Answer :
- Purity Validation : Use gas chromatography (GC) or high-performance liquid chromatography (HPLC) with purity thresholds ≥95%. Report solvent systems and detection methods (e.g., UV-Vis, refractive index) .
- Structural Confirmation : Combine NMR (¹H/¹³C) and IR spectroscopy to identify functional groups (e.g., -OH, alkene/alkyne bonds). For ambiguous cases, employ 2D NMR techniques (COSY, HSQC) or X-ray crystallography if crystalline derivatives are obtainable .
- Data Consistency : Compare observed physical properties (e.g., density, refractive index) with literature values. Significant deviations (e.g., ±5% in melting points) require explicit discussion .
Advanced Research Questions
Q. What methodological approaches are recommended for resolving contradictions between experimental data and existing literature on this compound?
- Methodological Answer :
- Root-Cause Analysis : Systematically evaluate potential sources of error:
- Instrument Calibration : Verify spectrometer accuracy using certified reference materials .
- Sample Contamination : Re-run analyses after re-purification or alternative isolation methods (e.g., recrystallization vs. distillation) .
- Stereochemical Effects : Investigate isomerization risks (e.g., E/Z isomerism in alkenes) via temperature-dependent NMR or computational modeling .
- Data Reconciliation : Publish raw datasets (e.g., crystallographic .cif files) in repositories like CCDC, ensuring transparency. Use checkCIF validation for crystallographic data to address warnings .
Q. How can researchers optimize experimental protocols to address challenges in synthesizing this compound under varying reaction conditions?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., solvent polarity, catalyst loading). Use response surface methodology (RSM) to identify optimal conditions for yield and selectivity .
- In Situ Monitoring : Implement techniques like FTIR or Raman spectroscopy to track intermediate formation and adjust reaction parameters dynamically .
- Scalability Testing : Evaluate small-scale (<1 g) vs. preparative-scale (>10 g) syntheses for consistency in yield and purity. Report deviations and mitigation strategies (e.g., inert atmosphere for air-sensitive intermediates) .
Q. What strategies are effective in analyzing the stability and degradation pathways of this compound in long-term studies?
- Methodological Answer :
- Accelerated Stability Testing : Expose samples to stress conditions (heat, light, humidity) and monitor degradation via GC-MS or LC-MS. Identify degradation products and propose mechanisms (e.g., oxidation of alkenes/alkynes) .
- Kinetic Modeling : Use Arrhenius equations to predict shelf life under standard storage conditions. Validate models with real-time stability data .
Data Management and Reporting
Q. How should researchers structure supplementary materials to support claims about this compound’s properties without overwhelming the main text?
- Methodological Answer :
- Selective Inclusion : Place extensive spectral data (e.g., full NMR/IR spectra), crystallographic tables, and repetitive synthesis protocols in supplementary files. Label files with Arabic numerals (e.g., SI-1_Synthesis.pdf) and link them to relevant sections in the main text .
- Metadata Annotation : Provide machine-readable descriptions (e.g., compound identifiers, instrument settings) to facilitate data reuse. Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles .
Q. What criteria should guide the selection of analytical techniques when conflicting data arise from different characterization methods?
- Methodological Answer :
- Hierarchy of Evidence : Prioritize techniques with higher specificity (e.g., HRMS for molecular weight confirmation over elemental analysis). Cross-validate using orthogonal methods (e.g., NMR vs. X-ray for structural assignments) .
- Uncertainty Quantification : Report confidence intervals for measurements (e.g., ±0.01% for HRMS). Use statistical tests (e.g., t-tests) to assess significance of discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
